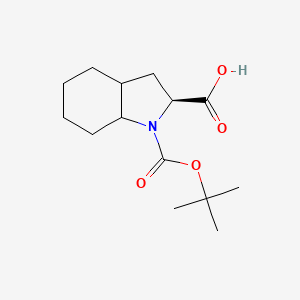amine CAS No. 186447-76-7](/img/structure/B3111893.png)
[(3-Fluoro-4-methoxyphenyl)methyl](methyl)amine
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for “(3-Fluoro-4-methoxyphenyl)methylamine” were not found, related compounds such as 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine and 3-Fluoro-4-methoxybenzyl Chloride are mentioned in the literature. These might provide some insight into potential synthesis pathways.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactions
- The synthesis and reactivity of compounds related to "(3-Fluoro-4-methoxyphenyl)methylamine" have been extensively studied. For instance, the direct reductive amination of specific precursors using NaBH4/I2 as a reducing agent under neutral conditions at room temperature demonstrates the versatility of such compounds in synthesizing biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
- Another study highlighted the synthesis and application of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block, showcasing the potential of fluorinated compounds in Julia olefination and their subsequent applications in olefination reactions to create alpha-fluoro allyl amine, emphasizing the utility of such compounds in organic synthesis (Ghosh et al., 2009).
Material Science and Fluorophores
- In the realm of material science, fluorinated fluorophores derived from similar compounds have been recognized for their application in biological systems due to their bright fluorescence and cell permeability. An efficient and scalable synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester, a hydrophobic building block for fluorescent molecular probes, signifies the importance of fluorinated compounds in creating cell-permeable dyes that are particularly useful for labeling intracellular targets and components (Woydziak, Fu, & Peterson, 2013).
Biological Studies
- Certain derivatives of "(3-Fluoro-4-methoxyphenyl)methylamine" have been investigated for their biological activities. For example, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been introduced as a chiral resolution reagent for α-chiral primary and secondary amines, demonstrating the application of fluorinated compounds in analyzing scalemic mixtures of amines through a regioselective ring-opening, aiding in the development of enantiopure pharmaceuticals (Rodríguez-Escrich et al., 2005).
Propiedades
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPMIWQXNDXPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Benzyl-2-azaspiro[4.4]nonan-6-ol](/img/structure/B3111844.png)


![N4,N4,N4',N4'-Tetra(naphthalen-1-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3111855.png)
![1,4-Diazabicyclo[2.2.2]octan-2-ylmethanamine](/img/structure/B3111861.png)






